Acenaphthylene, 5-chloro-
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Overview
Description
Acenaphthylene, 5-chloro- is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 5th position of the acenaphthylene structure. Acenaphthylene itself is known for its yellow crystalline appearance and is used as a building block in various organic semiconductors .
Preparation Methods
The preparation of acenaphthylene, 5-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of acenaphthylene using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom at the 5th position . Industrial production methods often involve the gas-phase dehydrogenation of acenaphthene, followed by chlorination .
Chemical Reactions Analysis
Acenaphthylene, 5-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can yield acenaphthene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acenaphthylene, 5-chloro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of acenaphthylene, 5-chloro- involves its interaction with molecular targets through its aromatic structure. The chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Acenaphthylene, 5-chloro- can be compared with other similar compounds such as:
Acenaphthene: A more saturated derivative of acenaphthylene, often used in similar applications.
Acenaphthoquinone: An oxidized form of acenaphthylene, used in the synthesis of heterocyclic compounds.
The uniqueness of acenaphthylene, 5-chloro- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
13846-77-0 |
---|---|
Molecular Formula |
C12H7Cl |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
5-chloroacenaphthylene |
InChI |
InChI=1S/C12H7Cl/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H |
InChI Key |
VTEHXZOGYXPKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1)Cl)C=C2 |
Origin of Product |
United States |
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